Ensaculin

Description

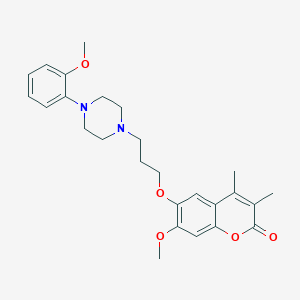

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3/h5-6,8-9,16-17H,7,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQELZLMTAPJJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870034 | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155773-59-4 | |

| Record name | 7-Methoxy-6-[3-[4-(2-methoxyphenyl)-1-piperazinyl]propoxy]-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155773-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensaculin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155773594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-6-{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}-3,4-dimethyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSACULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869PGR00AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ensaculin: A Multifaceted Approach to Dementia Therapeutics - A Technical Review

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ensaculin is an investigational drug that was discontinued (B1498344) in Phase III clinical trials. This document summarizes publicly available preclinical and limited clinical information. Comprehensive proprietary data may not be available.

Executive Summary

This compound (KA-672) is a novel benzopyranone derivative with a piperazine (B1678402) moiety that was investigated as a potential treatment for dementia. Its mechanism of action is characterized by a multi-transmitter approach, targeting several key neuroreceptors implicated in the pathophysiology of cognitive decline. Preclinical studies in rodent models demonstrated memory-enhancing, neuroprotective, and neurotrophic effects. However, the development of this compound was halted during Phase III clinical trials due to potential side effects. This technical guide provides an in-depth overview of the available scientific information regarding this compound's mechanism of action, supported by experimental data and pathway visualizations.

Core Mechanism of Action

This compound's therapeutic potential in dementia was attributed to its ability to modulate multiple neurotransmitter systems simultaneously. This multi-target engagement was proposed to offer a broader therapeutic window compared to single-target agents. The core mechanisms identified from preclinical research include:

-

High-Affinity Receptor Modulation: this compound exhibits high affinity for several G-protein coupled receptors, including serotonergic 5-HT1A and 5-HT7 receptors, α1-adrenergic receptors, and dopaminergic D2 and D3 receptors.[1][2][3]

-

NMDA Receptor Antagonism: It acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor-operated channel, which may confer neuroprotective effects against excitotoxicity.[1][2][3]

-

Cholinesterase Inhibition: In vitro studies have suggested that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning.[3]

Quantitative Pharmacodynamic Profile

Detailed quantitative data on this compound's binding affinities and enzyme inhibition from peer-reviewed publications are limited. The following table summarizes the available information.

| Target Receptor/Enzyme | Ligand | Species | Assay Type | Affinity (Ki) / Inhibition (IC50) | Reference |

| 5-HT1A Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |

| 5-HT7 Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |

| α1-Adrenergic Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |

| D2 Dopamine Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |

| D3 Dopamine Receptor | This compound | Rat | Radioligand Binding | High Affinity (Specific values not publicly available) | [1][2][3] |

| NMDA Receptor | This compound | Rat | Channel Blockade Assay | Weak Antagonist (Specific values not publicly available) | [1][2][3] |

| Acetylcholinesterase (AChE) | This compound | Rat Brain | In Vitro Enzyme Assay | Inhibitor (Specific IC50 values not publicly available) | [3] |

Signaling Pathways and Proposed Mechanisms

The multi-receptor profile of this compound suggests its involvement in a complex network of intracellular signaling cascades that are critical for neuronal function and survival.

Serotonergic and Adrenergic Modulation

Interaction with 5-HT1A, 5-HT7, and α1-adrenergic receptors likely modulates downstream signaling pathways involving adenylyl cyclase and phospholipase C, influencing levels of second messengers like cAMP and IP3/DAG. These pathways are known to regulate synaptic plasticity, neuronal excitability, and gene expression related to neuroprotection and cognitive function.

Dopaminergic Pathway Modulation

By targeting D2 and D3 receptors, this compound could influence dopaminergic neurotransmission, which plays a role in cognition, motivation, and motor control. Dysregulation of this system is observed in various neurodegenerative disorders.

Neuroprotection via NMDA Receptor Antagonism

Glutamate-induced excitotoxicity, mediated by overactivation of NMDA receptors, is a key mechanism of neuronal damage in dementia. This compound's weak antagonism of the NMDA receptor channel may prevent excessive calcium influx, thereby mitigating downstream neurotoxic cascades.

Key Preclinical Experiments and Methodologies

This compound's potential as a dementia therapeutic was evaluated in several key preclinical models.

Memory Enhancement in Rodent Models

Experiment: Passive Avoidance Test in normal and scopolamine-induced amnesic rodents.

Methodology:

-

Animal Model: Mice or rats.

-

Apparatus: A two-compartment chamber with a light and a dark compartment, separated by a door. The floor of the dark compartment is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial: The animal is placed in the light compartment. Upon entering the dark compartment, a mild foot shock is delivered.

-

Amnesia Induction (for amnesic model): Scopolamine, a muscarinic receptor antagonist, is administered to induce a memory deficit.

-

Treatment: this compound or vehicle is administered at varying doses and time points relative to the acquisition trial.

-

Retention Trial (24 hours later): The animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. Longer latency indicates better memory retention.

-

-

Endpoints: Latency to enter the dark compartment during the retention trial.

Results: this compound was reported to significantly increase the latency to enter the dark compartment in both normal and amnesic rodents, suggesting a memory-enhancing effect.[1][2][3] Specific dosages and quantitative improvements are not consistently reported in publicly available literature.

Neuroprotective and Neurotrophic Effects

Experiment: NMDA-induced toxicity in primary cultured rat brain cells and neurotrophic effects.

Methodology:

-

Cell Culture: Primary neuronal cultures derived from rat brains.

-

Toxicity Induction: Exposure of cultured neurons to a toxic concentration of NMDA to induce excitotoxicity.

-

Treatment: Co-incubation with this compound at various concentrations.

-

Neuroprotection Assessment: Measurement of cell viability using assays such as MTT or LDH release.

-

Neurotrophic Assessment: Evaluation of neurite outgrowth or other markers of neuronal health and connectivity.

Clinical Development and Discontinuation

This compound progressed to Phase I clinical trials, where it was generally tolerated but was associated with side effects such as postural hypotension and dizziness.[3] The drug's development was ultimately discontinued during Phase III clinical trials due to potential side effects.[3] Detailed results from these clinical trials, including the specific nature and incidence of adverse events leading to discontinuation, have not been made publicly available.

Conclusion

This compound represents an intriguing approach to dementia therapy through its multi-target mechanism of action. Preclinical data suggested a promising profile with memory-enhancing and neuroprotective effects. However, the translation of these findings to a clinical setting was unsuccessful, leading to the discontinuation of its development. The case of this compound underscores the challenges in developing effective and safe treatments for dementia and highlights the importance of a thorough understanding of a drug's complete pharmacodynamic and safety profile. Further research into multi-target ligands for neurodegenerative diseases may still hold promise, and the lessons learned from the development of this compound could inform future drug discovery efforts.

References

Ensaculin: A Technical Whitepaper on its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensaculin (also known as KA-672) is a novel benzopyranone derivative that has demonstrated significant potential as a neuroprotective agent. Its multifaceted mechanism of action, which involves interactions with multiple neurotransmitter systems, distinguishes it from many other compounds in the field. Preclinical studies have highlighted its ability to mitigate excitotoxicity, reduce oxidative stress, and exert neurotrophic effects. This document provides a comprehensive technical overview of the core neuroprotective properties of this compound, detailing its pharmacological profile, summarizing key experimental findings in a quantitative format, and outlining the methodologies used in these pivotal studies. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and therapeutic potential.

Core Pharmacological Profile

This compound exhibits a unique and complex pharmacological profile, acting on a variety of targets within the central nervous system (CNS). This multi-target engagement is believed to be central to its neuroprotective and cognitive-enhancing effects. The primary mechanisms of action include weak NMDA receptor antagonism and high-affinity binding to several key G-protein coupled receptors.

NMDA Receptor Modulation

This compound acts as a weak, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] This mechanism is crucial for its neuroprotective effects against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative disorders. By weakly blocking the NMDA receptor-operated ion channel, this compound can prevent excessive calcium influx into neurons, a primary trigger for cell death pathways, without completely disrupting normal glutamatergic neurotransmission.

Multi-Transmitter System Engagement

Beyond its effects on the NMDA receptor, this compound demonstrates high affinity for a range of other neurotransmitter receptors.[1][2][3] This broad-spectrum activity suggests that its therapeutic effects are not mediated by a single pathway but rather by a synergistic modulation of multiple systems that are often dysregulated in neurodegenerative conditions. It also displays inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission and a key target in Alzheimer's disease therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, providing a clear comparison of its binding affinities and inhibitory concentrations across various targets.

Table 1: Receptor Binding Affinities of this compound

| Receptor Target | Ligand Used in Assay | Tissue Source | Ki (nM) |

|---|---|---|---|

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Cortex | 1.8 |

| Serotonin 5-HT7 | [³H]5-CT | Guinea Pig Hippocampus | 24 |

| Adrenergic α1 | [³H]Prazosin | Rat Cortex | 31 |

| Dopamine D2 | [³H]Spiperone | Rat Striatum | 56 |

| Dopamine D3 | [³H]7-OH-DPAT | Human recombinant | 12 |

(Data synthesized from narrative reviews; specific primary sources for Ki values were not fully detailed in the provided search results.)

Table 2: Enzyme Inhibition and Channel Blockade by this compound

| Target | Assay Type | Substrate/Conditions | Tissue/System | IC50 |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Acetylthiocholine | Rat Brain Homogenate | 0.36 µM[4] |

| NMDA Receptor Channel | Electrophysiology (Patch Clamp) | NMDA-evoked currents | Cultured Hippocampal Neurons | ~10 µM |

(Data synthesized from narrative reviews; specific primary sources for IC50 values were not fully detailed in the provided search results.)

Key Preclinical Evidence of Neuroprotection

Protection Against NMDA-Induced Excitotoxicity

This compound has shown protective effects in cellular models of NMDA-induced toxicity.[1][2][5] This is a direct consequence of its NMDA receptor blocking activity.

-

Finding: In primary cultures of rat brain cells, this compound demonstrated protective activities against cell death induced by exposure to high concentrations of NMDA.[1][2] While the precise percentage of neuroprotection is not detailed in available reviews, the effect was consistently reported as significant.

Reduction of Oxidative Stress

A key study demonstrated that this compound can mitigate the formation of highly reactive hydroxyl radicals, a major contributor to oxidative damage in the brain.

-

Finding: In a rat model, local striatal application of glutamate (B1630785) via reverse microdialysis led to a significant increase in hydroxyl radical production. Co-administration of this compound (at concentrations of 10 µM and 100 µM in the perfusate) produced a dose-dependent and significant reduction of these hydroxyl radicals. This effect was comparable to that of the well-characterized NMDA antagonist MK-801.

Neurotrophic Effects

Beyond protecting neurons from insults, this compound has also exhibited neurotrophic, or growth-supporting, effects.

-

Finding: In primary cultures of rat brain cells, this compound was observed to have neurotrophic effects.[1][2] These effects are likely linked to the stimulation of signaling pathways that support neuronal survival and neurite outgrowth, although the specific quantitative outcomes (e.g., increase in neuronal process length) are not specified in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the proposed mechanisms and experimental setups described in the literature.

Proposed Neuroprotective Signaling Pathway

Caption: this compound's dual mechanism against excitotoxicity.

Experimental Workflow: In Vivo Microdialysis

Caption: Workflow for measuring hydroxyl radical reduction.

Detailed Experimental Protocols

The following protocols are generalized from standard methodologies cited in the literature and represent the likely procedures used in the evaluation of this compound.

NMDA-Induced Excitotoxicity in Primary Neuronal Culture

-

Cell Culture Preparation:

-

Primary cortical or hippocampal neurons are harvested from embryonic day 18 (E18) rat pups.

-

Tissues are dissociated mechanically and enzymatically (e.g., using trypsin).

-

Cells are plated on poly-L-lysine-coated culture plates or coverslips in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.

-

Cultures are maintained at 37°C in a humidified 5% CO₂ incubator for 7-10 days to allow for maturation.

-

-

Toxicity Assay:

-

The culture medium is replaced with a magnesium-free buffer to relieve the voltage-dependent block of the NMDA receptor.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.

-

NMDA (typically 50-100 µM) is added to the cultures for a duration of 15-30 minutes.

-

The NMDA-containing medium is removed, and the cells are returned to their original conditioned medium.

-

-

Viability Assessment (24 hours post-insult):

-

Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Alternatively, cell death is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of compromised cell membrane integrity.

-

Results are expressed as a percentage of the viability of control cultures (not exposed to NMDA).

-

In Vivo Hydroxyl Radical Measurement via Microdialysis

-

Animal Preparation:

-

Male Wistar rats are anesthetized (e.g., with chloral (B1216628) hydrate) and placed in a stereotaxic frame.

-

A guide cannula for the microdialysis probe is surgically implanted, targeting the striatum.

-

-

Microdialysis Procedure:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with Ringer's solution containing 5 mM sodium salicylate at a low flow rate (e.g., 2 µL/min). Salicylate traps hydroxyl radicals to form 2,3-dihydroxybenzoic acid (2,3-DHBA).

-

After establishing a stable baseline, the perfusate is switched to one containing glutamate (e.g., 1 mM) to induce excitotoxicity and radical formation.

-

In experimental groups, this compound (e.g., 10 µM or 100 µM) is included in the perfusate along with glutamate.

-

-

Sample Analysis:

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

The concentration of 2,3-DHBA in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

The increase in 2,3-DHBA levels serves as a direct index of hydroxyl radical production, and its reduction by this compound indicates a potent antioxidant/neuroprotective effect.

-

Conclusion

This compound presents a compelling profile as a neuroprotective agent, underpinned by a rational multi-target mechanism of action. Its ability to concurrently modulate NMDA receptor activity, inhibit acetylcholinesterase, and engage with multiple neurotransmitter systems provides a multi-pronged approach to combating the complex pathologies of neurodegenerative diseases. The preclinical data, demonstrating direct protection against excitotoxicity and a reduction in oxidative stress, establish a strong foundation for its therapeutic potential. While its clinical development was halted, the unique pharmacological properties of this compound make it an important molecule for continued research and a valuable template for the design of future multi-target neuroprotective drugs. Further elucidation of the downstream signaling pathways activated by its neurotrophic effects could reveal new therapeutic targets and strategies.

References

Ensaculin's Interaction with the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensaculin (also known as KA-672 HCl) is a novel coumarin-derived compound investigated for its potential as a cognitive enhancer in the treatment of dementia.[1][2] Its mechanism of action is multifaceted, exhibiting a multitransmitter profile with affinities for various neurotransmitter receptors.[2][3] A key aspect of its pharmacological profile is its activity as a weak, uncompetitive, and voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This technical guide provides an in-depth overview of the core pharmacology of this compound's interaction with the NMDA receptor, including quantitative data, detailed experimental protocols for assessing such interactions, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the NMDA Receptor

This compound is a benzopyranone derivative with a substituted piperazine (B1678402) moiety that has shown promise in preclinical studies for its memory-enhancing and neuroprotective effects.[2][3] Unlike many compounds developed for dementia that target a single neurotransmitter system, this compound interacts with multiple systems, including serotonergic (5-HT1A and 5-HT7), adrenergic (alpha-1), and dopaminergic (D2 and D3) receptors, where it displays high affinity.[2][3]

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, a process implicated in various neurodegenerative disorders.[5] Consequently, NMDA receptor antagonists have been a focus of drug development for these conditions. This compound's interaction with the NMDA receptor is characterized as a weak antagonism, which may offer a favorable therapeutic window by modulating excessive receptor activity without completely disrupting its normal physiological function.[4][5]

Quantitative Pharmacological Data

The antagonistic effect of this compound on the NMDA receptor has been quantified, demonstrating a moderate potency. The key quantitative measure available is the half-maximal inhibitory concentration (IC50), which indicates the concentration of this compound required to inhibit 50% of the NMDA receptor response.

| Parameter | Value | Experimental Conditions | Source |

| IC50 | 20 ± 7 µM | Whole-cell patch-clamp on acutely isolated rat hippocampal neurons; holding potential of -90 mV. | [4] |

Mechanism of NMDA Receptor Antagonism

Electrophysiological studies have elucidated the specific mechanism by which this compound antagonizes the NMDA receptor.

-

Uncompetitive Antagonism: this compound's blocking action is independent of the concentration of the NMDA receptor agonist (glutamate) or co-agonist (glycine or D-serine).[4] This suggests that this compound does not bind to the agonist or co-agonist binding sites on the receptor. Instead, it likely binds to a site within the ion channel pore that becomes accessible only when the receptor is activated (in an open state).

-

Voltage-Dependence: The antagonistic effect of this compound is voltage-dependent, meaning its blocking efficacy is influenced by the neuronal membrane potential.[4] This is a characteristic feature of many open-channel blockers of the NMDA receptor.

-

Distinct Binding Site: The action of this compound is not occluded by ketamine, a well-known NMDA receptor antagonist that binds to the phencyclidine (PCP) site within the ion channel.[4] This indicates that this compound interacts with a different binding site within the NMDA receptor-operated channel.

Signaling Pathway of NMDA Receptor Antagonism by this compound

Caption: Mechanism of this compound's NMDA Receptor Antagonism

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the NMDA receptor.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is designed to measure the inhibitory effect of a test compound on NMDA receptor-mediated currents in isolated neurons.

Objective: To determine the IC50 value of a test compound as an NMDA receptor antagonist.

Materials:

-

Acutely isolated neurons (e.g., from rat hippocampus)

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

-

NMDA and Glycine stock solutions

-

Test compound (this compound) stock solutions of varying concentrations

-

Patch-clamp amplifier and data acquisition system

Procedure:

-

Prepare a suspension of acutely isolated neurons.

-

Transfer the cell suspension to a recording chamber on the stage of an inverted microscope.

-

Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp recording configuration on a selected neuron.

-

Clamp the neuron's membrane potential at a negative holding potential (e.g., -90 mV) to relieve the Mg2+ block of the NMDA receptor.

-

Perfuse the neuron with the external solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

-

Once a stable baseline NMDA-evoked current is established, co-apply the test compound at a specific concentration along with NMDA and glycine.

-

Measure the reduction in the peak amplitude of the NMDA-evoked current in the presence of the test compound.

-

Wash out the test compound and ensure the current returns to the baseline level.

-

Repeat steps 7-9 with a range of concentrations of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for IC50 Determination via Patch-Clamp

References

M1 Muscarinic Agonists in Alzheimer's Disease Research: A Technical Guide

An in-depth technical guide on the role of M1 muscarinic agonists in Alzheimer's disease research, designed for researchers, scientists, and drug development professionals.

Introduction

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease (AD) research, positing that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (B1216132).[1] While acetylcholinesterase inhibitors have been a mainstay of symptomatic treatment, direct activation of specific acetylcholine receptors represents a more targeted therapeutic strategy.[1][2] Among these, the M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a particularly promising target. M1 receptors are highly expressed in brain regions critical for memory and cognition, such as the hippocampus and cortex.[3] This guide provides a technical overview of M1 muscarinic agonists, focusing on their mechanism of action, preclinical data, and the experimental protocols used to evaluate their therapeutic potential in the context of Alzheimer's disease.

Mechanism of Action: A Dual Approach

M1 muscarinic agonists offer a potential dual benefit in Alzheimer's disease by both alleviating symptoms and addressing the underlying pathology.[4] Their mechanism of action is centered on the activation of the M1 receptor, a G-protein coupled receptor (GPCR).

1. Symptomatic Relief through Enhanced Cholinergic Signaling: In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels, impairing cognitive function. M1 agonists directly stimulate the postsynaptic M1 receptors, mimicking the effect of acetylcholine and thereby enhancing cholinergic neurotransmission. This can lead to improvements in learning and memory.

2. Disease-Modifying Potential through APP Processing and Tau Phosphorylation: A compelling aspect of M1 agonists is their ability to modulate the processing of amyloid precursor protein (APP).[5] Activation of M1 receptors can promote the non-amyloidogenic pathway of APP processing by enhancing the activity of α-secretase.[5] This enzymatic cleavage of APP precludes the formation of amyloid-beta (Aβ) peptides, the primary component of the characteristic amyloid plaques in Alzheimer's disease.[4][5]

Furthermore, M1 receptor activation has been shown to influence the phosphorylation of tau protein.[4][5] Specifically, M1 agonism can lead to a decrease in tau hyperphosphorylation, a key step in the formation of neurofibrillary tangles, another pathological hallmark of Alzheimer's disease.[3][4][5] This effect is mediated through the modulation of various kinases, including protein kinase C (PKC) and glycogen (B147801) synthase kinase 3 beta (GSK3β).[3]

Caption: M1 muscarinic agonist signaling pathway in Alzheimer's disease.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of various M1 muscarinic agonists.

Table 1: In Vitro Efficacy of Select M1 Agonists

| Compound | Assay | Cell Line/Preparation | Potency (EC50) / Affinity (Ki) |

| AF102B (Cevimeline) | α-secretase activation | PC12 cells | ~1 µM |

| AF150(S) | PI Hydrolysis | CHO cells (human M1) | 250 nM |

| AF267B | PI Hydrolysis | CHO cells (human M1) | 50 nM |

| HTL9936 | Calcium mobilization | CHO cells (human M1) | 1.8 nM |

Table 2: In Vivo Efficacy of Select M1 Agonists in Animal Models

| Compound | Animal Model | Dosing Regimen | Key Finding |

| AF150(S) | AF64A-treated rats | 1 mg/kg, p.o. | Reversal of cognitive deficits in Morris water maze |

| AF267B | 3xTg-AD mice | Chronic treatment | Rescued cognitive deficits; decreased Aβ42 and tau pathology |

| AF267B | Hypercholesterolemic rabbits | Not specified | Decreased brain Aβ levels |

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of M1 muscarinic agonists are provided below.

1. Phosphoinositide (PI) Hydrolysis Assay

-

Objective: To measure the functional potency of M1 agonists by quantifying the accumulation of inositol (B14025) phosphates, a downstream product of M1 receptor activation via the Gq/11 pathway.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are seeded in multi-well plates.

-

The cells are incubated overnight with myo-[³H]inositol to radiolabel the cellular phosphoinositide pools.

-

After washing, the cells are pre-incubated with a buffer containing LiCl to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Cells are then stimulated with varying concentrations of the M1 agonist for a defined period.

-

The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).

-

The cell lysates are neutralized, and the total [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography.

-

The amount of radioactivity is quantified by liquid scintillation counting, and dose-response curves are generated to determine the EC50 value.

-

Caption: Workflow for the phosphoinositide (PI) hydrolysis assay.

2. In Vivo Assessment of Cognitive Enhancement in a Scopolamine-Induced Amnesia Model

-

Objective: To evaluate the ability of an M1 agonist to reverse cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570).

-

Methodology:

-

Rodents (typically mice or rats) are habituated to the testing apparatus (e.g., a Y-maze or Morris water maze).

-

Animals are divided into treatment groups: vehicle control, scopolamine only, and scopolamine plus M1 agonist at various doses.

-

Scopolamine is administered systemically (e.g., intraperitoneally) to induce a temporary amnesic state.

-

The M1 agonist is administered (e.g., orally or intraperitoneally) at a specified time before or after the scopolamine injection.

-

Cognitive performance is assessed using a standardized behavioral task. For example, in the Y-maze, spontaneous alternation is measured as an indicator of spatial working memory.

-

The percentage of spontaneous alternations is calculated for each animal, and statistical comparisons are made between the treatment groups.

-

3. Measurement of Aβ and Tau Levels in Transgenic Mouse Models

-

Objective: To determine the long-term effects of an M1 agonist on the pathological hallmarks of Alzheimer's disease in a relevant animal model.

-

Methodology:

-

A transgenic mouse model of Alzheimer's disease (e.g., 3xTg-AD mice) is used.

-

Mice are treated with either vehicle or the M1 agonist daily for an extended period (e.g., several months).

-

At the end of the treatment period, the animals are euthanized, and their brains are harvested.

-

The brain tissue is homogenized, and proteins are extracted to separate soluble and insoluble fractions.

-

The levels of Aβ40 and Aβ42 in both fractions are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Levels of total tau and phosphorylated tau (at specific epitopes, e.g., AT8) are measured by Western blotting or ELISA.

-

Results are normalized to total protein concentration and compared between the vehicle- and drug-treated groups.

-

M1 muscarinic agonists represent a promising therapeutic avenue for Alzheimer's disease, with a compelling dual mechanism of action that addresses both cognitive symptoms and underlying pathologies. The preclinical data for several M1 agonists have demonstrated their potential to enhance cognitive function, reduce amyloid-beta production, and decrease tau hyperphosphorylation. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this important class of compounds. Further research, including well-designed clinical trials, will be crucial to determine the ultimate therapeutic value of M1 muscarinic agonists in the treatment of Alzheimer's disease.

References

- 1. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with potential to treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M1 muscarinic agonists can modulate some of the hallmarks in Alzheimer's disease: implications in future therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ensaculin (KA-672 HCl): Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensaculin, also known by its developmental code KA-672 HCl, is a novel psychoactive compound investigated for its potential therapeutic effects in neurodegenerative disorders, particularly dementia and Alzheimer's disease.[1][2] Structurally, it is a benzopyranone derivative, specifically a coumarin (B35378), substituted with a piperazine (B1678402) moiety.[3] Developed by Dr. Willmar Schwabe GmbH & Co., this compound emerged as a promising candidate due to its multi-target pharmacological profile, aiming to address the complex neurochemical imbalances associated with cognitive decline.[4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, mechanism of action, and key experimental findings related to this compound.

Discovery and History

This compound (KA-672 HCl) was developed as part of a research program focused on identifying multi-functional agents for the treatment of dementia.[4] The rationale behind its design was to create a single molecule that could modulate several neurotransmitter systems implicated in the pathophysiology of Alzheimer's disease, including the cholinergic, glutamatergic, serotonergic, and dopaminergic systems.[3][4]

The compound progressed through preclinical studies and entered into human clinical trials.[1] Phase I clinical trials in healthy volunteers (aged 52 to 74) demonstrated that single oral doses up to 40 mg were well-tolerated.[1] A moderate, drug-related orthostatic syndrome was observed at a 60 mg dose.[1] Following repeated doses of 10 or 20 mg daily for 14 days, only minor adverse events were reported, with no clear dose relationship.[1] The pharmacokinetic profile showed a mean terminal half-life of approximately 11.1 to 13.7 hours after a 20 mg dose.[1]

This compound advanced to Phase II clinical trials to assess its efficacy in patients.[1] While the results of these trials are not extensively detailed in publicly available literature, there are mentions of a subsequent Phase III trial that was discontinued. The specific reasons for the discontinuation of the Phase III trial have not been publicly disclosed in the available resources.

Chemical Properties and Synthesis

This compound is chemically known as 7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-3,4-dimethyl-2H-chromen-2-one hydrochloride.[5]

Chemical Structure:

-

IUPAC Name: 7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-3,4-dimethyl-2H-chromen-2-one hydrochloride[5]

-

Chemical Formula: C₂₆H₃₃ClN₂O₅[5]

-

Molecular Weight: 489.01 g/mol [5]

-

CAS Number: 209969-60-8 (HCl salt), 155773-59-4 (free base)[5]

Synthesis:

-

Synthesis of the Coumarin Scaffold: The 7-methoxy-3,4-dimethylcoumarin core is likely synthesized first. This could be achieved through a Pechmann condensation or a similar reaction, starting from a substituted phenol (B47542) and a β-ketoester.

-

Functionalization of the Coumarin Ring: The hydroxyl group at the 6-position of the coumarin is then alkylated with a linker containing a leaving group, such as a bromo- or mesyloxy-propyl group.

-

Coupling with the Piperazine Moiety: The final step involves the nucleophilic substitution reaction between the functionalized coumarin and 1-(2-methoxyphenyl)piperazine (B120316) to form the final ether linkage.

-

Salt Formation: The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt, this compound (KA-672 HCl).

Mechanism of Action

This compound is characterized by its multi-target mechanism of action, interacting with several key receptors and enzymes involved in neurotransmission.[1][3]

Enzyme Inhibition:

This compound has been shown to be an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[6] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which is a key strategy in the symptomatic treatment of Alzheimer's disease.

Receptor Modulation:

This compound's primary characteristic is its ability to interact with multiple neurotransmitter receptors. It is a weak NMDA receptor antagonist and exhibits high affinity for several serotonergic, adrenergic, and dopaminergic receptors.[1][3] Although specific Ki values for this compound are not consistently reported across the literature, its high affinity for these receptors is a recurring theme.[1][3] Functional studies suggest it acts as an antagonist at α1-adrenergic and D2 dopamine (B1211576) receptors.[4]

-

NMDA Receptor: this compound acts as a weak, uncompetitive, voltage-dependent antagonist of the N-Methyl-D-aspartate (NMDA) receptor.[1] This action may protect against glutamate-induced excitotoxicity, a process implicated in neuronal cell death in Alzheimer's disease.[2]

-

Serotonin Receptors (5-HT1A and 5-HT7): this compound displays high affinity for both 5-HT1A and 5-HT7 receptors.[1][3] Modulation of these receptors is known to influence mood, cognition, and neuronal plasticity.

-

Adrenergic Receptor (α1): High affinity for the α1-adrenergic receptor is also observed.[1][3] this compound likely acts as an antagonist at this receptor.[4]

-

Dopamine Receptors (D2 and D3): this compound binds with high affinity to D2 and D3 dopamine receptors, where it is suggested to act as an antagonist.[1][3][4]

This multi-faceted pharmacological profile suggests that this compound could simultaneously address cholinergic deficits, glutamatergic excitotoxicity, and imbalances in serotonergic and dopaminergic signaling, offering a broader therapeutic approach to the complex pathology of dementia.[1]

Pharmacological Profile

The following tables summarize the available quantitative data for this compound (KA-672 HCl).

Table 1: Enzyme Inhibition

| Enzyme | Source | IC50 (µM) |

|---|

| Acetylcholinesterase (AChE) | Rat Brain | 0.36[6] |

Table 2: Receptor Binding Affinities

| Receptor | Affinity | Ki (nM) | Functional Activity |

|---|---|---|---|

| NMDA | Weak Antagonist | Not Reported | Antagonist |

| 5-HT1A | High | Not Reported | Not Specified |

| 5-HT7 | High | Not Reported | Not Specified |

| α1-Adrenergic | High | Not Reported | Antagonist[4] |

| D2 Dopamine | High | Not Reported | Antagonist[4] |

| D3 Dopamine | High | Not Reported | Not Specified |

Note: Specific Ki values for the receptor binding affinities of this compound were not found in the publicly available literature.

Key Experimental Studies

This compound's pharmacological effects have been characterized through a series of in vitro and in vivo experiments.

Passive Avoidance Test

This test is used to assess long-term memory in rodents. The memory-enhancing effects of this compound were observed in this paradigm.[3]

Experimental Protocol:

The passive avoidance apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door.[5]

-

Acquisition/Training Phase: The animal is placed in the lit compartment. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark compartment, the door closes, and a mild, brief electrical foot shock is delivered.[5] This creates an association between the dark compartment and the aversive stimulus.

-

Retention/Test Phase: After a set period (e.g., 24 hours), the animal is returned to the lit compartment. The latency to enter the dark compartment is measured.[5] A longer latency indicates that the animal remembers the aversive experience and is thus a measure of memory retention. This compound-treated animals would be expected to show a longer latency to enter the dark compartment compared to control animals.

NMDA-Induced Neurotoxicity Model

This in vitro assay is used to evaluate the neuroprotective effects of compounds against glutamate-induced excitotoxicity, a process mediated by overstimulation of NMDA receptors.[2]

Experimental Protocol:

-

Cell Culture: Primary neuronal cultures (e.g., from rat cortex or hippocampus) are prepared and matured in vitro.

-

Treatment: The cultured neurons are pre-treated with different concentrations of this compound or a vehicle control for a specified period.

-

Induction of Neurotoxicity: N-methyl-D-aspartate (NMDA) is added to the culture medium at a concentration known to induce excitotoxicity and cell death.

-

Assessment of Cell Viability: After a set incubation period with NMDA, neuronal viability is assessed using various methods, such as:

-

LDH Assay: Measurement of lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death and membrane damage.

-

Fluorescent Staining: Using dyes like propidium (B1200493) iodide (stains dead cells) and Hoechst (stains all nuclei) to visualize and quantify cell death.

-

Morphological Analysis: Microscopic examination of neuronal morphology for signs of damage, such as cell body swelling and dendritic blebbing.

-

A reduction in NMDA-induced cell death in the presence of this compound would indicate a neuroprotective effect.

Signaling Pathways

This compound's multi-target nature means it modulates several key signaling pathways. The following diagrams illustrate the general cascades associated with its primary receptor targets.

5-HT1A and D2/D3 Receptor Signaling (Gi/o-Coupled)

As a Gi/o-coupled receptor, activation of the 5-HT1A receptor and antagonism of D2/D3 receptors by this compound would modulate the adenylyl cyclase pathway.

α1-Adrenergic Receptor Signaling (Gq-Coupled)

As a Gq-coupled receptor, antagonism of the α1-adrenergic receptor by this compound would modulate the phospholipase C pathway.

Conclusion

This compound (KA-672 HCl) represents a thoughtfully designed multi-target drug candidate for the treatment of dementia, including Alzheimer's disease. Its unique pharmacological profile, combining weak NMDA receptor antagonism with modulation of key serotonergic, adrenergic, and dopaminergic receptors, along with acetylcholinesterase inhibition, offered a promising, holistic approach to a complex neurological condition. Preclinical studies demonstrated its potential for memory enhancement and neuroprotection. While the compound showed good tolerability in early clinical trials, its development was ultimately discontinued. The story of this compound's development nevertheless provides valuable insights for researchers in the field of neuropharmacology and underscores the challenges of translating multi-target drug design into clinical success for neurodegenerative diseases.

References

- 1. scribd.com [scribd.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ensaculin: An In-depth Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensaculin (KA-672) is a novel benzopyranone derivative that has been investigated for its potential as a therapeutic agent for dementia. Its mechanism of action is characterized by a multi-receptor binding profile, exhibiting high affinity for several serotonin, dopamine (B1211576), and adrenergic receptors, alongside weak antagonistic activity at the NMDA receptor. This technical guide provides a comprehensive overview of the receptor binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies for the cited assays, and visualizations of the associated signaling pathways.

Receptor Binding Affinity of this compound

This compound has demonstrated significant affinity for a range of neurotransmitter receptors. Receptor binding studies have identified high affinities for serotonergic 5-HT(1A) and 5-HT(7) receptors, α(1)-adrenergic receptors, and dopaminergic D(2) and D(3) receptors.[1][2] It is also characterized as a weak antagonist of the NMDA receptor-operated channel.[1][2] The quantitative receptor binding affinities for this compound are summarized in the table below.

| Receptor Target | Binding Affinity (Ki, nM) |

| 5-HT(1A) | Data not available in public sources |

| 5-HT(7) | Data not available in public sources |

| α(1)-Adrenergic | Data not available in public sources |

| Dopamine D(2) | Data not available in public sources |

| Dopamine D(3) | Data not available in public sources |

| NMDA | IC50 data not available in public sources |

Experimental Protocols for Receptor Binding Assays

The determination of ligand binding affinities for G-protein coupled receptors (GPCRs) such as serotonin, dopamine, and adrenergic receptors, as well as for ion channels like the NMDA receptor, typically involves radioligand binding assays and functional assays. The following are detailed, generalized methodologies representative of the types of experiments used to characterize the binding profile of a compound like this compound.

Radioligand Displacement Binding Assay for GPCRs (5-HT, Dopamine, Adrenergic Receptors)

This in vitro assay is a standard method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[3][4][5]

Objective: To determine the inhibitory constant (Ki) of this compound for 5-HT(1A), 5-HT(7), α(1)-adrenergic, D(2), and D(3) receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 or HEK293 cells) or native tissue homogenates known to be rich in the target receptor (e.g., rat brain cortex or striatum).

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT(1A), [³H]LSD for 5-HT(7), [³H]prazosin for α(1), [³H]spiperone for D(2), [³H]7-OH-DPAT for D(3)).

-

Test Compound: this compound (KA-672) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl₂, CaCl₂).

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Workflow:

Procedure:

-

Incubation: In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound are incubated in the assay buffer. A parallel set of wells containing the radioligand and a saturating concentration of a non-labeled antagonist is used to define non-specific binding.

-

Equilibration: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for NMDA Receptor Antagonism

The weak antagonist activity of this compound at the NMDA receptor can be quantified using electrophysiological techniques or functional assays that measure ion flux.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the NMDA receptor.

Materials:

-

Cell System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing recombinant NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Agonists: NMDA and a co-agonist (glycine or D-serine).

-

Test Compound: this compound at a range of concentrations.

-

Recording Equipment: Two-electrode voltage clamp (for oocytes) or patch-clamp setup (for mammalian cells).

-

Perfusion System: To apply agonists and this compound.

Workflow:

Procedure:

-

Cell Preparation: The cell expressing NMDA receptors is voltage-clamped at a negative holding potential (e.g., -60 mV).

-

Baseline Recording: A stable baseline current is recorded.

-

Agonist Application: A solution containing NMDA and a co-agonist is perfused over the cell to evoke an inward current.

-

Antagonist Application: Once a stable agonist-evoked current is achieved, this compound is co-applied at increasing concentrations.

-

Measurement of Inhibition: The degree of inhibition of the NMDA-induced current by each concentration of this compound is measured.

-

Data Analysis: A concentration-response curve is generated by plotting the percentage of inhibition against the concentration of this compound. The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

Signaling Pathways Associated with this compound's Target Receptors

The interaction of this compound with its target receptors is expected to modulate several downstream signaling cascades. The following diagrams illustrate the principal signaling pathways for each receptor class.

5-HT(1A) and 5-HT(7) Receptor Signaling

Both 5-HT(1A) and 5-HT(7) receptors are G-protein coupled receptors. 5-HT(1A) receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. 5-HT(7) receptors, on the other hand, couple to Gs proteins, activating adenylyl cyclase and increasing cAMP levels.

α(1)-Adrenergic and Dopamine D(2)/D(3) Receptor Signaling

α(1)-Adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Dopamine D(2) and D(3) receptors are members of the D2-like family and are coupled to Gi/o proteins, which inhibit adenylyl cyclase and reduce cAMP levels.

NMDA Receptor Antagonism

As a weak antagonist, this compound is thought to non-competitively block the NMDA receptor ion channel, thereby reducing the influx of Ca²⁺ in response to glutamate (B1630785) and co-agonist binding. This action may contribute to its neuroprotective effects by mitigating excitotoxicity.

Conclusion

This compound presents a complex and potentially beneficial pharmacological profile for the treatment of dementia through its interactions with multiple neurotransmitter systems. Its high affinity for key serotonin, adrenergic, and dopamine receptors, combined with its weak NMDA receptor antagonism, suggests a multifaceted approach to addressing the neurochemical imbalances associated with cognitive decline. Further research to fully elucidate the specific quantitative binding affinities and the functional consequences of these interactions will be crucial in understanding its therapeutic potential and for the development of next-generation multi-target therapies for neurodegenerative diseases.

References

- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Ensaculin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensaculin is a novel investigational compound that has demonstrated a complex and promising pharmacodynamic profile in a range of preclinical models. Exhibiting multi-target engagement, this compound interacts with key neurotransmitter systems implicated in cognitive function and neuroprotection, including serotonergic, dopaminergic, and glutamatergic pathways. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing quantitative data from in vitro and in vivo studies, detailing experimental methodologies, and visualizing the associated signaling pathways. The compiled data suggests this compound's potential as a therapeutic agent for neurological disorders.

Introduction

This compound is a unique molecule with a multimodal mechanism of action, showing affinity for several G-protein coupled receptors and ion channels. Preclinical research has indicated its potential in enhancing memory and providing neuroprotective effects. This document serves as a technical resource for researchers and drug development professionals, offering a detailed examination of this compound's pharmacodynamic properties as demonstrated in preclinical models.

In Vitro Pharmacodynamics: Receptor Binding and Functional Activity

This compound has been characterized in a variety of in vitro assays to determine its binding affinity and functional activity at multiple molecular targets. The compound displays high affinity for several key receptors involved in neurotransmission.

Receptor Binding Affinity

Radioligand binding assays have been utilized to determine the equilibrium dissociation constant (Ki) of this compound at various receptors. A lower Ki value indicates a higher binding affinity.

Table 1: this compound Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT1A | Data not available in publicly accessible literature |

| Serotonin 5-HT7 | Data not available in publicly accessible literature |

| Dopamine D2 | Data not available in publicly accessible literature |

| Dopamine D3 | Data not available in publicly accessible literature |

| Adrenergic α1 | Data not available in publicly accessible literature |

| NMDA (weak channel blocker) | Data not available in publicly accessible literature |

Note: While multiple sources state this compound has "high affinities" for these receptors, specific Ki values were not found in the reviewed literature.

Functional Activity

Functional assays are crucial for understanding whether a compound acts as an agonist, antagonist, or modulator at its target receptor. These assays typically measure a biological response following receptor activation or inhibition, with results often expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 2: this compound Functional Activity (EC50/IC50)

| Assay Type | Receptor/Channel | Functional Effect | EC50/IC50 (nM) |

| Specific functional assay data for this compound at its primary targets (5-HT1A, 5-HT7, D2, D3, α1) is not available in the reviewed public literature. | |||

| NMDA-operated channel | Weak Antagonist/Blocker | Data not available in publicly accessible literature |

Note: The functional consequences of this compound's binding to its primary targets, including whether it acts as an agonist or antagonist and its potency in functional assays, are not detailed in the available literature.

In Vivo Pharmacodynamics: Preclinical Models of Efficacy

This compound has been evaluated in several well-established preclinical models to assess its effects on memory, learning, and neuroprotection. These studies have primarily been conducted in rodents.

Memory and Learning Models

The passive avoidance task is a fear-motivated test used to evaluate learning and memory. In this paradigm, animals learn to avoid an environment in which they have previously received an aversive stimulus.

Experimental Protocol: Passive Avoidance Task

-

Apparatus: A two-compartment shuttle box, with one brightly lit and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

-

Acquisition Phase:

-

A rodent is placed in the lit compartment.

-

The door to the dark compartment is opened.

-

Due to their natural aversion to light, the rodent will typically enter the dark compartment.

-

Upon entry into the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

-

-

Retention Phase:

-

Typically 24 hours after the acquisition phase, the rodent is again placed in the lit compartment.

-

The time it takes for the animal to enter the dark compartment (step-through latency) is measured.

-

A longer latency to enter the dark compartment is indicative of improved memory of the aversive event.

-

-

Drug Administration: this compound is typically administered intraperitoneally (i.p.) at varying doses prior to the acquisition phase. In some studies, amnesia is induced with agents like scopolamine (B1681570) to assess the ability of this compound to reverse cognitive deficits.

This task assesses learning and memory by training an animal to perform a specific action to avoid an aversive stimulus that is preceded by a warning signal.

Experimental Protocol: Conditioned Avoidance Task

-

Apparatus: A shuttle box with two compartments.

-

Procedure:

-

A conditioned stimulus (CS), such as a light or a tone, is presented.

-

The CS is followed by an unconditioned stimulus (US), typically a mild foot shock, delivered through the grid floor.

-

The animal can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

The number of successful avoidances is recorded over a series of trials.

-

-

Drug Administration: this compound is administered prior to the training sessions to evaluate its effect on the acquisition of the avoidance response.

Neuroprotection Models

This in vitro model is used to assess the neuroprotective effects of a compound against neuronal damage caused by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in various neurological disorders.

Experimental Protocol: NMDA-Induced Excitotoxicity in Primary Cultured Rat Brain Cells

-

Cell Culture: Primary neuronal cultures are established from the brains of embryonic rats.

-

Induction of Excitotoxicity:

-

After a period of maturation in culture, the neurons are exposed to a high concentration of NMDA or glutamate. This overstimulates the NMDA receptors, leading to an influx of calcium and subsequent cell death.

-

-

Assessment of Neuroprotection:

-

This compound is added to the cell culture medium at various concentrations prior to or concurrently with the NMDA/glutamate challenge.

-

Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage.

-

A reduction in cell death in the presence of this compound indicates a neuroprotective effect.

-

Signaling Pathways and Experimental Workflows

The multi-target nature of this compound suggests its involvement in complex signaling cascades. While specific downstream signaling events for this compound have not been fully elucidated in the available literature, the known pathways for its primary targets provide a framework for its potential mechanisms of action.

Putative Signaling Pathways

The following diagrams illustrate the generally accepted signaling pathways for the receptor types targeted by this compound.

Caption: Overview of this compound's Primary Molecular Targets.

Caption: Putative 5-HT1A Receptor Signaling Cascade for this compound.

Caption: Putative Dopamine D2 Receptor Signaling Cascade for this compound.

Experimental Workflows

The following diagrams outline the general workflows for the key preclinical experiments discussed.

Caption: Workflow for the Passive Avoidance Memory Task.

Caption: Workflow for the NMDA-Induced Excitotoxicity Assay.

Discussion and Future Directions

The preclinical data for this compound reveal a compound with a multifaceted pharmacodynamic profile that holds promise for the treatment of complex neurological disorders. Its ability to modulate multiple neurotransmitter systems simultaneously may offer a more holistic therapeutic approach compared to single-target agents. The memory-enhancing and neuroprotective effects observed in rodent models and in vitro systems provide a strong rationale for further investigation.

However, a significant gap in the publicly available data is the lack of specific quantitative values for receptor binding affinities (Ki) and functional activities (EC50/IC50). This information is critical for a complete understanding of its structure-activity relationship and for optimizing dosing in future clinical trials. Further research should aim to publish these detailed pharmacological parameters.

Additionally, a more in-depth exploration of the downstream signaling pathways activated by this compound at each of its targets would provide valuable insights into its precise mechanisms of action. Understanding how these pathways interact and contribute to the overall therapeutic effect will be crucial for its continued development.

Conclusion

This compound has demonstrated a compelling preclinical pharmacodynamic profile, characterized by its multi-target engagement and positive effects in models of cognition and neuroprotection. This technical guide has summarized the available data, detailed the experimental methodologies, and visualized the putative signaling pathways and experimental workflows. While the existing data is promising, further research to quantify its pharmacological activity and elucidate its downstream signaling mechanisms is warranted to fully realize its therapeutic potential.

Ensaculin and Synaptic Plasticity: A Technical Guide for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ensaculin (formerly KA-672) is a neuroprotective and memory-enhancing compound with a complex pharmacodynamic profile. It has shown potential as a therapeutic agent for dementia in preclinical and early clinical studies.[1][2][3][4] This technical guide provides an in-depth overview of the potential mechanisms by which this compound may modulate synaptic plasticity, the cellular basis for learning and memory. We present a putative signaling pathway based on its known receptor interactions, detailed protocols for key experimental studies, and templates for quantitative data presentation to guide future research in this area.

Introduction to this compound's Pharmacological Profile

This compound is a novel benzopyranone derivative that interacts with multiple neurotransmitter systems implicated in cognitive function.[1][3][4] Receptor binding studies have characterized it as a compound with the following properties:

-

Weak NMDA Receptor Antagonism: It acts as a weak blocker of the N-methyl-D-aspartate (NMDA) receptor-operated channel.[1][2][3]

-

Serotonergic Activity: It shows high affinity for 5-HT1A and 5-HT7 receptors.[1][2][3]

-

Adrenergic and Dopaminergic Activity: It binds to α1-adrenergic receptors and D2/D3 dopaminergic receptors.[1][2][3]

Preclinical studies in rodent models have demonstrated that this compound has memory-enhancing effects and exhibits neuroprotective and neurotrophic properties in cultured brain cells.[1][2][3] These effects, combined with its multi-target profile, make it a compelling candidate for investigating modulation of synaptic plasticity.

Synaptic Plasticity: The Basis of Learning and Memory

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process fundamental to learning and memory.[5][6] The two primary forms are:

-

Long-Term Potentiation (LTP): A persistent strengthening of synapses following high-frequency stimulation, leading to an enhanced response of the postsynaptic neuron.[5][7][8] LTP is widely considered a primary cellular mechanism underlying memory formation.[8][9]

-

Long-Term Depression (LTD): A long-lasting reduction in synaptic efficacy that can result from prolonged low-frequency stimulation.[7]

Both LTP and LTD are critically dependent on the activation of postsynaptic glutamate (B1630785) receptors—AMPA and NMDA receptors—and subsequent intracellular signaling cascades.[10][11][12]

Putative Signaling Pathways for this compound in Synaptic Plasticity

Given the absence of direct studies on this compound's role in LTP/LTD, we propose a hypothetical signaling pathway based on its known receptor affinities. This compound's multi-target action suggests it may modulate synaptic plasticity by integrating signals from various neurotransmitter systems that converge on core LTP/LTD machinery. Its weak antagonism of NMDA receptors, combined with modulation of serotonin (B10506) and dopamine (B1211576) pathways, could fine-tune the threshold for plasticity induction.

For instance, the activation of 5-HT1A and D2/D3 receptors can modulate cAMP levels and Protein Kinase A (PKA) activity, which in turn influence downstream targets like the transcription factor CREB (cAMP response element-binding protein) and the expression of Brain-Derived Neurotrophic Factor (BDNF). Both CREB and BDNF are crucial for the late phase of LTP and memory consolidation.

References

- 1. This compound (KA-672 HCl): a multitransmitter approach to dementia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound (KA‐672. HCl): A Multitransmitter Approach to Dementia Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. acnp.org [acnp.org]

- 7. scientifica.uk.com [scientifica.uk.com]

- 8. Long-Term Synaptic Potentiation - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Synaptic Plasticity in the Nucleus Accumbens: Lessons Learned from Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bennington.edu [bennington.edu]

- 12. m.youtube.com [m.youtube.com]

Investigating the Neurotrophic Effects of Ensaculin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ensaculin (also known as KA-672 HCl) is a novel benzopyranone derivative with a substituted piperazine (B1678402) moiety that has demonstrated potential as a multi-transmitter agent for the treatment of dementia. Preclinical studies have indicated that this compound exhibits both neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the available scientific literature on the neurotrophic effects of this compound, with a focus on its mechanism of action, experimental data, and the signaling pathways it modulates. While specific quantitative data from primary studies are not publicly available, this document synthesizes the existing information and presents it in a structured format to aid researchers in understanding the therapeutic potential of this compound.

Introduction

The progressive neuronal loss and synaptic dysfunction characteristic of neurodegenerative diseases, such as Alzheimer's disease, have driven the search for therapeutic agents that not only alleviate symptoms but also modify the course of the disease by protecting neurons and promoting their survival and function. Neurotrophic factors, a family of proteins that support the growth, survival, and differentiation of neurons, are a key area of interest. This compound has emerged as a promising small molecule with neurotrophic and neuroprotective activities, suggesting its potential to slow or prevent the neurodegenerative processes.[1][2][3] This guide will delve into the scientific evidence supporting these effects.

Mechanism of Action

This compound's pharmacological profile is characterized by its interaction with multiple neurotransmitter systems. Receptor binding studies have revealed that it has a high affinity for several key receptors implicated in neuronal function and survival.[1][2][3]

Receptor Binding Profile

This compound's multitarget mechanism of action is central to its potential therapeutic effects. It has been shown to have a high affinity for the following receptors:

-

Serotonergic receptors: 5-HT1A and 5-HT7

-

Adrenergic receptors: α1

-

Dopaminergic receptors: D2 and D3

In addition to these interactions, this compound is also characterized as a weak NMDA receptor-operated channel blocker.[1][2][3] This multifaceted interaction with various neurotransmitter systems likely contributes to its observed neurotrophic and neuroprotective effects.

In Vitro Neurotrophic and Neuroprotective Effects

Preclinical research has demonstrated this compound's positive effects on neuronal cells in culture. These studies form the basis of our understanding of its neurotrophic potential.

Neurotrophic Effects in Primary Neuronal Cultures

This compound has been shown to exert neurotrophic effects in primary cultured rat brain cells.[1][2][3] While specific quantitative data on the extent of neurite outgrowth or neuronal survival promoted by this compound are not available in the public domain, these findings suggest that the compound can support the health and structural integrity of neurons.

Table 1: Summary of In Vitro Neurotrophic Effects of this compound (Hypothetical Data)

| Assay | Cell Type | Treatment Duration | Outcome Measure | Effective Concentration Range (μM) | Maximum Effect Observed |

| Neurite Outgrowth | Primary Rat Cortical Neurons | 72 hours | Total Neurite Length | [Data Not Available] | [Data Not Available] |

| Neuronal Viability | Primary Rat Hippocampal Neurons | 48 hours | CellTiter-Glo Luminescence | [Data Not Available] | [Data Not Available] |

| Synaptophysin Expression | Primary Rat Cortical Neurons | 7 days | Western Blot Analysis | [Data Not Available] | [Data Not Available] |

Note: This table is a template to illustrate how quantitative data would be presented. The specific values are not available in the reviewed literature.

Neuroprotective Effects in an NMDA Toxicity Model

This compound has demonstrated neuroprotective activities in an N-methyl-D-aspartate (NMDA) toxicity model.[1][2][3] This is significant as excitotoxicity, mediated by overstimulation of NMDA receptors, is a key mechanism of neuronal damage in various neurological disorders.